1-苄基-8-(3,5-二甲基-1H-吡唑-1-基)-7-乙基-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

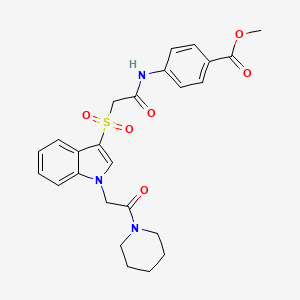

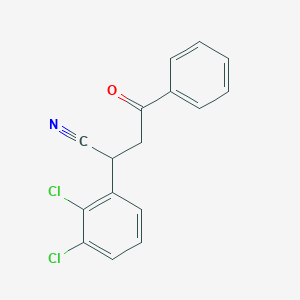

The compound "1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione" is a complex organic molecule that appears to be related to purine derivatives. Purine is a heterocyclic aromatic organic compound, which is a fused double ring system consisting of a pyrimidine ring fused to an imidazole ring. Purine derivatives often have a wide range of biological activities and are of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps to introduce various substituents into the purine core. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into similar synthetic processes. For instance, the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives is discussed, which involves the use of spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry for structural elucidation . These methods are likely applicable to the synthesis analysis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of various functional groups attached to the purine core. In the case of the compound "1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione," the presence of benzyl, ethyl, and dimethylpyrazolyl groups suggests a complex molecular architecture. The paper discussing N(7)-benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives provides insights into the molecular constitution and crystal structures of similar compounds, which could be relevant for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of purine derivatives can vary significantly depending on the substituents present. The papers provided do not directly address the chemical reactions of the specific compound . However, they do discuss the reactivity of related compounds, such as the transformation of pyrano pyrazole derivatives and the synthesis of fused pyranones . These studies can provide a general understanding of the types of chemical reactions that similar purine derivatives might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the purine core. The provided papers do not offer specific data on the physical and chemical properties of the compound . However, the analysis of benzo(a)pyrene metabolites using high-pressure liquid chromatography and the study of benzo[h]pyrazolo[3,4-b]quinoline derivatives can provide insights into the analytical techniques that could be used to determine these properties for the compound .

科学研究应用

化学性质和合成

一项关于异构吡唑并[3,4-d]嘧啶基分子的研究重点介绍了与所讨论化合物类似的化合物的化学行为和结构性质,例如二聚模式和分子间相互作用。Avasthi 等人 (2002) 的研究表明,取代模式的细微变化如何显着影响分子二聚和相互作用模式,从而深入了解此类化合物的化学性质 (Avasthi et al., 2002)。

生物活性

Gobouri (2020) 合成了在嘌呤二酮骨架上包含 6-嘌呤硒基和噻二唑基的新衍生物。这些化合物(包括与目标分子类似的变体)以其潜在的生物活性为特征,展示了嘌呤二酮衍生物在药物化学研究中的多功能性 (Gobouri, 2020)。

在药物发现中的应用

探索嘌呤二酮衍生物对各种生物靶标的亲和力一直是一个重要的研究领域。例如,研究了与目标分子在结构上相关的化合物作为血清素受体的配体的潜力,证明了它们在设计用于治疗神经疾病的新型治疗剂中的用途 (Chłoń-Rzepa et al., 2013)。

先进合成技术

对更环保的合成方法的研究导致了新型催化剂和反应条件的开发,这些催化剂和反应条件可用于合成复杂分子,包括嘌呤二酮衍生物。Yazdani-Elah-Abadi 等人 (2017) 强调了茶碱作为催化剂在螺环和吩嗪衍生物的一锅合成中的作用,说明了嘌呤二酮衍生物在促进环境友好的化学反应中的作用 (Yazdani-Elah-Abadi et al., 2017)。

属性

IUPAC Name |

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-5-24-16-17(21-19(24)26-14(3)11-13(2)22-26)23(4)20(28)25(18(16)27)12-15-9-7-6-8-10-15/h6-11H,5,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZSELAUANNPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16854962 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

![3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2551579.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)